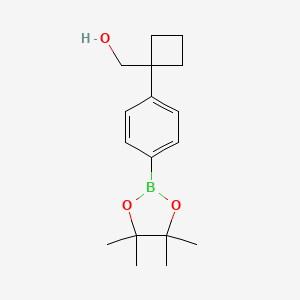

(1-(4-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)fenil)ciclobutil)metanol

Descripción general

Descripción

(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol: is an organic compound that features a cyclobutyl group attached to a phenyl ring, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group

Aplicaciones Científicas De Investigación

Chemistry:

Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

Catalysis: It can act as a ligand in catalytic reactions.

Biology and Medicine:

Drug Development:

Industry:

Material Science: Used in the synthesis of advanced materials with specific properties.

Mecanismo De Acción

Target of Action

Boronic acid pinacol esters are generally used as reagents in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid pinacol ester compound interacts with a palladium catalyst. The palladium catalyst facilitates the oxidative addition of the boronic ester to an organohalide, forming a new carbon-carbon bond . This reaction is highly tolerant of various functional groups and occurs under mild conditions .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many biochemical pathways, particularly in the synthesis of complex organic molecules . The resulting carbon-carbon bond formation can lead to significant downstream effects, including the creation of new molecular structures with potential biological activity.

Pharmacokinetics

It’s important to note that the stability and reactivity of boronic acid pinacol esters can be influenced by factors such as ph and the presence of water . These factors can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of the action of (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol is the formation of new carbon-carbon bonds. This can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their structure and properties .

Action Environment

The action, efficacy, and stability of (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol can be influenced by various environmental factors. For instance, the presence of water can accelerate the hydrolysis of boronic acid pinacol esters . Additionally, the pH of the environment can significantly influence the rate of this reaction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol typically involves the following steps:

Cyclobutylation: The cyclobutyl group can be introduced via a cycloaddition reaction or through the use of cyclobutyl halides under suitable conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The boron-containing group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Palladium catalysts are typically used in Suzuki-Miyaura reactions.

Major Products:

Oxidation: Formation of ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of biaryl compounds.

Comparación Con Compuestos Similares

Actividad Biológica

The compound (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol is a boron-containing organic molecule that has garnered interest in various fields of biological research due to its unique structural properties and potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHBNO

- Molecular Weight : 327.32 g/mol

- CAS Number : Not widely reported; related compounds exist under different CAS numbers.

The compound features a cyclobutyl group attached to a phenyl ring that is further substituted with a pinacolborane moiety. This unique structure may impart distinctive reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases such as GSK-3β and ROCK-1. For instance, related studies indicate that modifications in the structure can lead to significant inhibitory effects on these kinases, which are involved in numerous cellular processes including cell proliferation and apoptosis .

- Aggregation-Induced Emission (AIE) : The pinacolborane group is known for its role in facilitating reactions like Suzuki coupling and may contribute to the formation of aggregation-induced emission materials. This property can be leveraged for imaging applications in biological systems .

- Cell Viability Effects : In cytotoxicity assays conducted on neuronal and microglial cell lines, certain derivatives of similar structures have demonstrated varying degrees of cytotoxicity depending on their concentration and structural modifications .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Kinase Inhibition | Inhibits GSK-3β and ROCK-1 | |

| Cytotoxicity | Variable effects on cell viability in HT-22 | |

| AIE Properties | Potential for use in fluorescence imaging |

Case Study 1: GSK-3β Inhibition

A study focused on compounds structurally related to (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol demonstrated potent inhibition of GSK-3β with an IC value as low as 8 nM. This inhibition is significant for therapeutic strategies targeting neurodegenerative diseases where GSK-3β is implicated .

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of derivatives on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). Compounds were tested at concentrations ranging from 0.1 to 100 µM. The results indicated that while some derivatives showed no significant decrease in cell viability at lower concentrations, others exhibited cytotoxicity at higher concentrations .

Table 2: Cytotoxicity Results

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| Compound A | HT-22 | 10 | 95 |

| Compound B | BV-2 | 50 | 70 |

| Compound C | HT-22 | 100 | 40 |

Propiedades

IUPAC Name |

[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO3/c1-15(2)16(3,4)21-18(20-15)14-8-6-13(7-9-14)17(12-19)10-5-11-17/h6-9,19H,5,10-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCCMRZIQNQOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCC3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.